3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antidepressant and Anxiolytic Agents : A study by Zagórska et al. (2016) synthesized a series of derivatives related to the imidazo[2,1-f]purine-2,4(3H,8H)-dione framework, evaluating them for their potential as antidepressant and anxiolytic agents. This work highlights the chemical's relevance in developing new therapeutic options for mental health conditions (Zagórska et al., 2016).
Antimycobacterial Activity : Miranda and Gundersen (2009) focused on the synthesis of imidazole derivatives, aiming to mimic the structure of highly potent antimycobacterial agents. Their work contributes to understanding the compound's utility in addressing bacterial infections, specifically targeting Mycobacterium tuberculosis (Miranda & Gundersen, 2009).
N-Heterocyclic Carbene Precursors : Research by Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene (NHC) precursors, providing insights into the compound's applications in catalysis and materials science (Hobbs et al., 2010).
Chemical Synthesis and Characterization
Crystal Structure Analysis : Banu et al. (2013) described the synthesis and crystal structure analysis of a compound structurally similar to the one , highlighting its potential applications in materials science and molecular engineering (Banu et al., 2013).
properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-14-15(2)30-20-21(26-23(30)29(14)17-9-11-18(33-4)12-10-17)27(3)24(32)28(22(20)31)13-16-7-5-6-8-19(16)25/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWPFJIJZJUTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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